molecular formula C19H13BrCl4N2O2 B15173901 C19H13BrCl4N2O2

C19H13BrCl4N2O2

Cat. No.: B15173901
M. Wt: 523.0 g/mol
InChI Key: JWOAOMHFDOLKMY-UHFFFAOYSA-M
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Description

. This compound is a full inverse agonist at the CXCR3 N3.35A receptor . It is primarily used in scientific research for its unique properties and interactions with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide involves the reaction of 3,4-dichlorophenylacetic acid with imidazole in the presence of a brominating agent . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is generally carried out through a multi-step synthesis process. The key steps include:

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives , oxidized imidazolium compounds , and reduced imidazolium derivatives .

Comparison with Similar Compounds

1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: is unique due to its specific interaction with the CXCR3 N3.35A receptor. Similar compounds include:

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C19H13BrCl4N2O2

Molecular Weight

523.0 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[3-[2-(2,4-dichlorophenyl)-2-oxoethyl]imidazol-3-ium-1-yl]ethanone;bromide

InChI

InChI=1S/C19H13Cl4N2O2.BrH/c20-12-1-3-14(16(22)7-12)18(26)9-24-5-6-25(11-24)10-19(27)15-4-2-13(21)8-17(15)23;/h1-8,11H,9-10H2;1H/q+1;/p-1

InChI Key

JWOAOMHFDOLKMY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=C[N+](=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl.[Br-]

Origin of Product

United States

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